In-Depth Technical Guide: 2,5,6-Trichloronicotinamide (CAS No. 142266-62-4)
In-Depth Technical Guide: 2,5,6-Trichloronicotinamide (CAS No. 142266-62-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,5,6-Trichloronicotinamide, a halogenated derivative of nicotinamide. The document consolidates available data on its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its current standing within the scientific literature. While the compound is commercially available as a research chemical, this guide notes a significant gap in the public domain regarding its biological activity, mechanism of action, and associated signaling pathways. This paper aims to serve as a foundational resource for researchers investigating this and similar chemical entities.
Chemical and Physical Properties
2,5,6-Trichloronicotinamide is a chlorinated pyridinecarboxamide. Its structure is characterized by a pyridine ring substituted with three chlorine atoms and an amide group. The physicochemical properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 142266-62-4 | [1][2][3][4] |
| Molecular Formula | C₆H₃Cl₃N₂O | [1][2][3][4] |
| Molecular Weight | 225.46 g/mol | [2][3][4] |
| Boiling Point (Predicted) | 290.0 ± 40.0 °C | |
| Density (Predicted) | 1.643 ± 0.06 g/cm³ | |
| Storage Temperature | 2-8°C, under inert gas (e.g., Argon or Nitrogen) | |
| Purity | Commercially available with purity of 95% to ≥98% | [3] |
Synthesis of 2,5,6-Trichloronicotinamide
A general and efficient method for the synthesis of 2,5,6-trichloropyridin-3-amide has been described. This process involves the reaction of a precursor, 2,5,6-trichloronicotinoyl chloride, with ammonium hydroxide.
Experimental Protocol
Materials:
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2,5,6-trichloronicotinoyl chloride (2.5 g, 10.2 mmol)
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Dioxane (20 ml)
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Ammonium hydroxide (28% NH₃ aqueous solution, 10 ml)
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Dichloromethane
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Anhydrous sodium sulfate
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Standard laboratory glassware and equipment for stirring, cooling, extraction, and concentration under reduced pressure.
Procedure:
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A solution of 2,5,6-trichloronicotinoyl chloride (2.5 g, 10.2 mmol) in dioxane (20 ml) is prepared.
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The solution is slowly added dropwise to 10 ml of ammonium hydroxide (28% NH₃ aqueous solution) at 0 °C.
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Following the addition, the reaction mixture is stirred for an additional 10 minutes at 0 °C.
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The product is then extracted with dichloromethane (3 x 50 ml).
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The organic phases are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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This process yields 2,5,6-trichloropyridin-3-amide (2.3 g, 100% yield), which can be used in subsequent reactions without the need for further purification.
Synthesis Workflow
Caption: Synthesis workflow for 2,5,6-Trichloronicotinamide.
Biological Activity and Mechanism of Action
A thorough review of publicly available scientific literature and databases reveals a significant lack of information regarding the biological activity and mechanism of action of 2,5,6-Trichloronicotinamide. While research exists on other nicotinamide derivatives, some of which exhibit cytotoxic or other biological properties, specific studies on this trichlorinated variant are not readily found.
The absence of published research on its biological effects means that there are no established experimental protocols for assessing its activity, nor are there any known signaling pathways associated with it.
Potential Research Directions
Given the chemical structure of 2,5,6-Trichloronicotinamide as a nicotinamide analog, future research could explore its potential as:
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An inhibitor of enzymes that utilize nicotinamide adenine dinucleotide (NAD+) : Many enzymes involved in cellular metabolism and signaling are dependent on NAD+.
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A precursor for the synthesis of more complex molecules : Its reactive sites could be amenable to further chemical modification to generate novel compounds with potential therapeutic value.
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A candidate for screening in various biological assays : High-throughput screening could elucidate potential cytotoxic, antimicrobial, or other pharmacologically relevant activities.
Logical Workflow for Future Investigation
Caption: Proposed workflow for biological investigation.
Conclusion
2,5,6-Trichloronicotinamide, identified by CAS number 142266-62-4, is a readily synthesizable chemical compound. This guide has provided the essential chemical and physical data available for this molecule, along with a detailed synthesis protocol. However, a critical knowledge gap exists concerning its biological functions. For researchers in drug discovery and chemical biology, this compound represents an unexplored entity that warrants further investigation to determine its potential pharmacological relevance. The workflows proposed herein offer a strategic approach to unlocking the potential of this and other understudied chemical compounds.
